5-(Thiophen-3-yl)oxazol-2-amine
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Overview
Description
5-(Thiophen-3-yl)oxazol-2-amine is a heterocyclic compound that contains both a thiophene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions to form oxazoles . The thiophene ring can be introduced through various arylation reactions, such as palladium-catalyzed direct arylation .
Industrial Production Methods
Industrial production of 5-(Thiophen-3-yl)oxazol-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Both the thiophene and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxazole ring can produce amino derivatives .
Scientific Research Applications
5-(Thiophen-3-yl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)oxazol-2-amine depends on its specific application. For example, as a fluorescent probe, it interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties . In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)oxazol-3-amine: Similar in structure but with the thiophene ring attached at a different position.
2-(Thiophen-3-yl)oxazole: Lacks the amino group, leading to different chemical properties and reactivity.
Uniqueness
5-(Thiophen-3-yl)oxazol-2-amine is unique due to the specific positioning of the thiophene and oxazole rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C7H6N2OS |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
5-thiophen-3-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-3-6(10-7)5-1-2-11-4-5/h1-4H,(H2,8,9) |
InChI Key |
WGJFDIAJTUHLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN=C(O2)N |
Origin of Product |
United States |
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